molecular formula C24H24Br2 B13148728 1,6-Dibromo-3,8-di-tert-butylpyrene

1,6-Dibromo-3,8-di-tert-butylpyrene

Cat. No.: B13148728
M. Wt: 472.3 g/mol
InChI Key: DBACWNPAVLSOGN-UHFFFAOYSA-N
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Description

1,6-Dibromo-3,8-di-tert-butylpyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its versatile properties and applications in various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dibromo-3,8-di-tert-butylpyrene typically involves the bromination of 3,8-di-tert-butylpyrene. One common method includes dissolving 3,8-di-tert-butylpyrene in carbon tetrachloride and adding a bromine solution in carbon tetrachloride. The reaction mixture is stirred for approximately 2 hours until the red solution turns yellow. The product is then extracted with water and purified through multiple recrystallizations from toluene .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for higher yields and purity. These methods often involve the use of automated reactors and continuous flow systems to ensure precise control over reaction conditions and minimize contamination .

Chemical Reactions Analysis

Types of Reactions

1,6-Dibromo-3,8-di-tert-butylpyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,6-Dibromo-3,8-di-tert-butylpyrene has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-Dibromo-3,8-di-tert-butylpyrene involves its ability to undergo electrophilic aromatic substitution reactionsThis reactivity is further enhanced by the presence of tert-butyl groups, which provide steric protection and stabilize the intermediate products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Dibromo-3,8-di-tert-butylpyrene is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. The presence of bromine atoms at the 1 and 6 positions allows for selective functionalization, while the tert-butyl groups at the 3 and 8 positions enhance the compound’s stability and solubility .

Properties

Molecular Formula

C24H24Br2

Molecular Weight

472.3 g/mol

IUPAC Name

1,6-dibromo-3,8-ditert-butylpyrene

InChI

InChI=1S/C24H24Br2/c1-23(2,3)17-11-19(25)15-10-8-14-18(24(4,5)6)12-20(26)16-9-7-13(17)21(15)22(14)16/h7-12H,1-6H3

InChI Key

DBACWNPAVLSOGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3C(C)(C)C)Br)Br

Origin of Product

United States

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